![molecular formula C29H30O4 B2608445 Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate CAS No. 2188279-72-1](/img/structure/B2608445.png)

Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

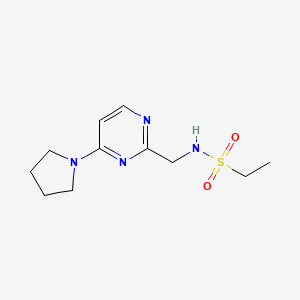

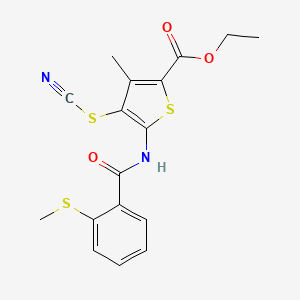

There are several methods for synthesizing “Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate”, including the reaction of 2-amino-3-methyl-1,4-naphthoquinone with 4-methoxyphenacyl bromide in the presence of potassium carbonate, as well as the reaction of 6-chloro-2-naphthoic acid with 2-hydroxyadamantane-1-carboxylic acid and 4-methoxyphenacyl bromide in the presence of triethylamine.Molecular Structure Analysis

The molecular formula of “Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate” is C29H30O4 . The InChI code is1S/C29H30O4/c1-32-26-8-7-22 (20-3-4-21-13-23 (28 (31)33-2)6-5-19 (21)12-20)14-25 (26)29-15-17-9-18 (16-29)11-24 (10-17)27 (29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3. Physical And Chemical Properties Analysis

“Methyl 6-[3-(2-hydroxyadamantan-1-yl)-4-methoxyphenyl]naphthalene-2-carboxylate” is a white to off-white powder that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its molecular weight is 442.56 .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Pathways : Research on the synthesis of arylphenalenones and naphthoxanthenones, compounds related to natural pigments, involves condensation reactions that provide access to a variety of aromatic compounds, including naphthalene derivatives. These synthetic routes are crucial for developing new materials and molecules with potential applications in dye production and organic electronics (Cooke et al., 1980).

Photo-Claisen-Type Rearrangement : A study demonstrated improved efficiency and product selectivity in the photo-Claisen-type rearrangement of an aryl naphthylmethyl ether using a microreactor/flow system. This research is significant for organic synthesis, offering a method to efficiently produce cyclohexa-2,4-dienone and phenol derivatives, which are important intermediates in organic synthesis (Maeda et al., 2012).

Methylation of Naphthalene : Kinetic studies on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts contribute to the understanding of reaction mechanisms and the production of dimethylnaphthalene isomers. This research is relevant for the chemical industry, especially in the context of producing materials for polyethylene naphthalate synthesis (Güleç et al., 2017).

Potential Medicinal Applications

- Antibacterial and Modulatory Activity : An in silico evaluation alongside in vitro tests of certain naphthoquinone derivatives highlighted their potential antibacterial properties and ability to modulate drug resistance. This research suggests a pathway for the development of new therapeutic agents against resistant bacterial strains, indicating the broader medicinal potential of naphthalene derivatives (Figueredo et al., 2020).

特性

IUPAC Name |

methyl 6-[3-(2-hydroxy-1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O4/c1-32-26-8-7-22(20-3-4-21-13-23(28(31)33-2)6-5-19(21)12-20)14-25(26)29-15-17-9-18(16-29)11-24(10-17)27(29)30/h3-8,12-14,17-18,24,27,30H,9-11,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAVPUQUVSPIMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine;dihydrochloride](/img/structure/B2608366.png)

![1-(2,6-Difluorophenyl)-3-[(2,4-difluorophenyl)methyl]urea](/img/structure/B2608368.png)

![N-(4-bromophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2608374.png)

![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2608375.png)

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608377.png)

![N-([2,4'-bipyridin]-3-ylmethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2608383.png)